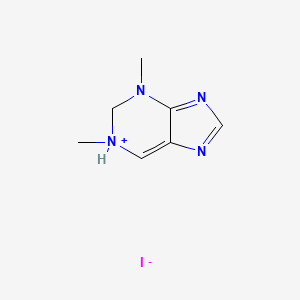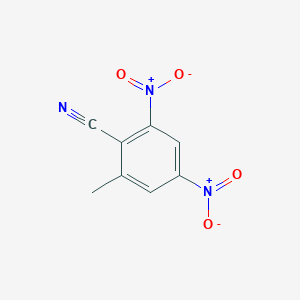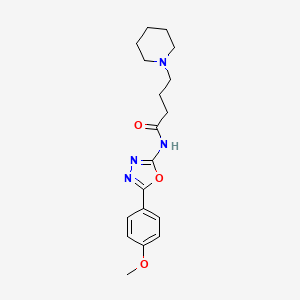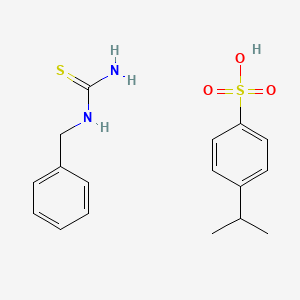
2,2'-(Methylphosphanediyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylphosphanediyl)diacetonitrile is an organic compound characterized by the presence of a methylphosphane group linked to two acetonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphanediyl)diacetonitrile typically involves the reaction of methylphosphane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Methylphosphanediyl)diacetonitrile may involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications. The process may also include steps to recycle and reuse reactants and solvents, thereby minimizing waste and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Methylphosphanediyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
2,2’-(Methylphosphanediyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-(Methylphosphanediyl)diacetonitrile exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers or enzymes, thereby influencing their activity. The pathways involved may include coordination chemistry and enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(2,4-Quinazolinediyldisulfanediyl)diacetonitrile: This compound has a similar structure but includes a quinazoline ring and sulfur atoms.
2,2’-(5-Methyl-1,3-phenylene)diacetonitrile: This compound features a phenylene ring and is used as an impurity in the synthesis of anastrozole.
Uniqueness
2,2’-(Methylphosphanediyl)diacetonitrile is unique due to the presence of the methylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
89630-48-8 |
|---|---|
Formule moléculaire |
C5H7N2P |
Poids moléculaire |
126.10 g/mol |
Nom IUPAC |
2-[cyanomethyl(methyl)phosphanyl]acetonitrile |
InChI |
InChI=1S/C5H7N2P/c1-8(4-2-6)5-3-7/h4-5H2,1H3 |
Clé InChI |
JZBAUQWXGXOYNL-UHFFFAOYSA-N |
SMILES canonique |
CP(CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)

![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)


methanone](/img/structure/B14376026.png)

![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

